molecular formula C8H11N B2372857 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane CAS No. 1860511-56-3

3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B2372857
CAS No.: 1860511-56-3
M. Wt: 121.183
InChI Key: HRUOHVGPRWBSAB-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring.

Future Directions

The future directions in the research and application of 3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane could involve the development of more efficient synthesis methods , and its incorporation into new pharmaceuticals and natural compounds due to its common presence in these substances .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane are not fully understood yet. Compounds comprising the azabicyclohexane moiety are known to interact with various enzymes, proteins, and other biomolecules . They have been reported as inhibitors of histone deacetylase, antagonists of morphine-induced antinociception, and antagonists of opioid receptors .

Molecular Mechanism

The molecular mechanism of action of 3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane is not fully elucidated. It is known that the 3-azabicyclo[3.1.0]hexane skeleton can be constructed through metal-catalyzed cyclization of 1,5- and 1,6-enynes . This process forms both rings simultaneously in a single reaction and utilizes easily accessible starting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it suitable for large-scale production.

Another method involves the annulation of a cyclopropane ring to an existing pyrrole ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . This reaction proceeds stereoselectively to form the trans derivative.

Industrial Production Methods

Industrial production of this compound typically involves the use of transition metal catalysis. The use of palladium and copper catalysts in cyclopropanation and annulation reactions allows for efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure and the presence of a nitrogen atom within a three-membered ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-prop-2-ynyl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-3-9-5-7-4-8(7)6-9/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUOHVGPRWBSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC2CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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